molecular formula C12H16N4O B13156256 1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine

1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine

Katalognummer: B13156256
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: LCERJDYNENPIDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine is an organic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a benzyloxy group attached to a propyl chain, which is further connected to a triazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the click chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method involves the reaction of an azide with a terminal alkyne in the presence of a copper catalyst to form the triazole ring. The benzyloxypropyl group can be introduced through nucleophilic substitution reactions using appropriate reagents and conditions .

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to target enzymes and proteins. This binding can modulate the activity of these targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and potential biological activities.

Eigenschaften

Molekularformel

C12H16N4O

Molekulargewicht

232.28 g/mol

IUPAC-Name

1-(3-phenylmethoxypropyl)triazol-4-amine

InChI

InChI=1S/C12H16N4O/c13-12-9-16(15-14-12)7-4-8-17-10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10,13H2

InChI-Schlüssel

LCERJDYNENPIDX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COCCCN2C=C(N=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.